![molecular formula C92H26F100N4S4 B1437761 5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin CAS No. 956790-67-3](/img/structure/B1437761.png)
5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The core structure of a porphyrin is a large ring composed of four smaller pyrrole rings, linked together by methine bridges. This core structure can be modified with various functional groups to create different types of porphyrins1.Chemical Reactions : Porphyrins can undergo a variety of chemical reactions, including metalation, nitration, halogenation, sulfonation, and various types of coupling reactions1.
Wissenschaftliche Forschungsanwendungen
-
Application in Heavy Metal Ion Removal
- Field : Environmental Science
- Summary : A Co metal–organic framework assembled from a similar compound, 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin, has been used for the removal of heavy metal ions .
- Methods : The ligand was synthesized via aldehyde condensation and characterized by 1H NMR, FTIR, HRMS, and UV-visible spectroscopy. The framework was prepared by the solvothermal method from the ligand and CoCl2·H2O .
- Results : The framework showed uptake capacities of 383.4 and 168 mg of Pb(II) and Cu(II) per gram of the material after 2 hours, respectively .
-
Application in Material Science
- Field : Material Science
- Summary : 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane-pillared montmorillonite by dehydration condensation reaction .
- Methods : The interlayer space of the montmorillonite was enlarged from 16.24 to 22.21 Å by introduction of APTES. The covalent bonding between APTES-pillared montmorillonite and the porphyrin molecules was verified by FT-IR .
- Results : UV-Vis absorption spectra displayed that the Soret band of the porphyrin molecules in the composites had a red-shift with 17 nm compared with that of the monomers, revealing that the molecules assembled into J-aggregates .
-
Application in Biomedicine
- Field : Biomedicine
- Summary : The APTES-pillared MMT modified with porphyrin has a potential application in biomedicine .
- Methods : 5,10,15,20-tetrakis (4-carboxyphenyl)porphyrin (H2TCPP) molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared MMT by dehydration condensation reaction .
- Results : The Soret band of H2TCPP molecules in H2TCPP/APTES/MMT composites had a red-shift with 17 nm compared with that of the monomers, revealing that H2TCPP molecules assembled into J-aggregates .
-
Application in Vitamin Detection
-
Application in Catalysis
- Field : Chemistry
- Summary : A layered two-dimensional (2D) covalent organic framework (COF) was synthesized through the condensation reaction between four-branched 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) and linear 2,5-dihydroxyterephthalaldehyde (Dha) and 1,4-phthalaldehyde (PA) building blocks .
- Results : The bimetallic Pd(II)/Cu(II)@TADP COF showed high catalytic activity in one-pot coupling/oxidation cascade reaction in water .
-
Application in Radiolabeling
Safety And Hazards
Like all chemicals, porphyrins should be handled with care. They are typically not particularly hazardous, but some porphyrins are photosensitizers, meaning they can cause damage to skin or eyes upon exposure to light1.
Zukünftige Richtungen
The study of porphyrins is a very active area of research, with potential applications in many fields, including medicine, materials science, and energy. Future research will likely focus on developing new porphyrin-based materials and exploring their properties1.
Please note that this information is general to porphyrins and may not apply to the specific compound you mentioned. For more accurate information, further research or consultation with a subject matter expert may be necessary.
Eigenschaften
IUPAC Name |
5,10,15,20-tetrakis[2,3,5,6-tetrafluoro-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecylsulfanyl)phenyl]-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H26F100N4S4/c93-33-29(34(94)42(102)49(41(33)101)197-13-9-53(109,110)57(117,118)61(125,126)65(133,134)69(141,142)73(149,150)77(157,158)81(165,166)85(173,174)89(181,182)183)25-17-1-2-18(193-17)26(30-35(95)43(103)50(44(104)36(30)96)198-14-10-54(111,112)58(119,120)62(127,128)66(135,136)70(143,144)74(151,152)78(159,160)82(167,168)86(175,176)90(184,185)186)20-5-6-22(195-20)28(32-39(99)47(107)52(48(108)40(32)100)200-16-12-56(115,116)60(123,124)64(131,132)68(139,140)72(147,148)76(155,156)80(163,164)84(171,172)88(179,180)92(190,191)192)24-8-7-23(196-24)27(21-4-3-19(25)194-21)31-37(97)45(105)51(46(106)38(31)98)199-15-11-55(113,114)59(121,122)63(129,130)67(137,138)71(145,146)75(153,154)79(161,162)83(169,170)87(177,178)91(187,188)189/h1-8,193,196H,9-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUOUNOJFJEOFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C7=C(C(=C(C(=C7F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C8=C(C(=C(C(=C8F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H26F100N4S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896291 |
Source


|
| Record name | 5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3215.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin | |
CAS RN |
956790-67-3 |
Source


|
| Record name | 5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate](/img/structure/B1437678.png)
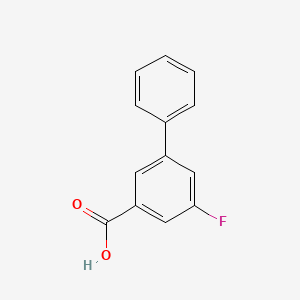
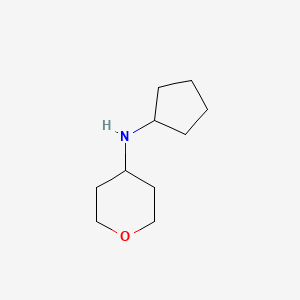
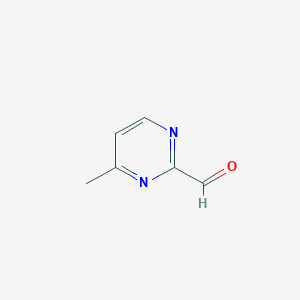
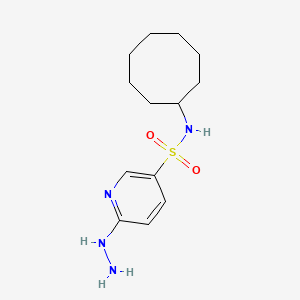
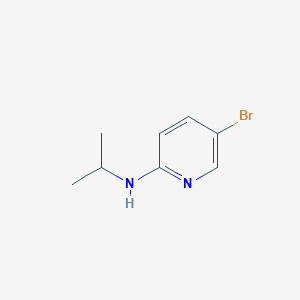
![N-[(2-fluorophenyl)methyl]pyridin-4-amine](/img/structure/B1437686.png)
![[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1437687.png)
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)
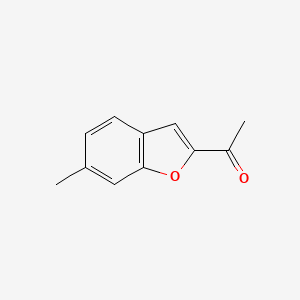
![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)
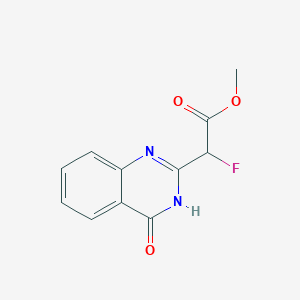
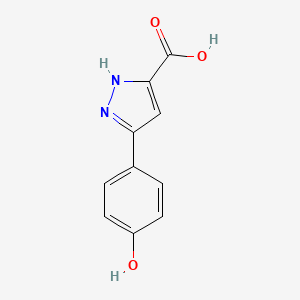
![4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine](/img/structure/B1437699.png)